sRANKL-IN-2
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Overview
Description
Chemical Reactions Analysis
sRANKL-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
sRANKL-IN-2 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of sRANKL interactions.
Biology: It is used to investigate the role of sRANKL in various biological processes, including bone remodeling and immune responses.
Medicine: It has potential therapeutic applications in the treatment of osteoporosis and other bone-related diseases.
Industry: It is used in the development of new drugs targeting sRANKL interactions.
Mechanism of Action
sRANKL-IN-2 exerts its effects by selectively inhibiting the interaction between soluble receptor activator of nuclear factor kappa-B ligand (sRANKL) and its receptor. This inhibition prevents the activation of downstream signaling pathways involved in osteoclastogenesis and bone resorption. The molecular targets of this compound include the binding sites on sRANKL that are critical for its interaction with the receptor .
Comparison with Similar Compounds
sRANKL-IN-2 is unique in its selective inhibition of soluble receptor activator of nuclear factor kappa-B ligand (sRANKL) interactions. Similar compounds include:
Denosumab: A monoclonal antibody that targets RANKL and is used in the treatment of osteoporosis.
These compounds differ in their mechanisms of action and specificity, with this compound being a small molecule inhibitor, while Denosumab and OPG-Fc are biologics .
Properties
Molecular Formula |
C18H18N4O7S |
---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
2-[[(Z)-1-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)amino]-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]-5-hydroxybenzoic acid |
InChI |
InChI=1S/C18H18N4O7S/c1-4-29-17(28)14-8(2)19-18(30-14)20-15(25)13(9(3)23)22-21-12-6-5-10(24)7-11(12)16(26)27/h5-7,23-24H,4H2,1-3H3,(H,26,27)(H,19,20,25)/b13-9-,22-21? |
InChI Key |
YOBCSENHRWYRQY-JYUBDGDKSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)/C(=C(\C)/O)/N=NC2=C(C=C(C=C2)O)C(=O)O)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C(=C(C)O)N=NC2=C(C=C(C=C2)O)C(=O)O)C |
Origin of Product |
United States |
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